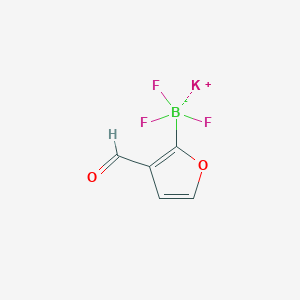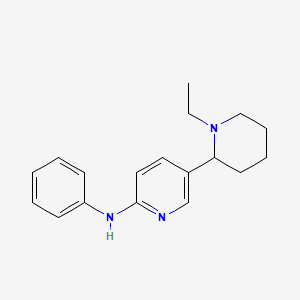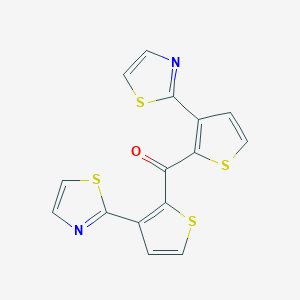
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 320.4 g/mol . This compound is characterized by the presence of a hydroxy group, two morpholinomethyl groups, and an ethanone group attached to a phenyl ring. It is a crystalline solid with a purity of at least 95% .
Preparation Methods
The synthesis of 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine under controlled conditions. The reaction typically proceeds through a Mannich reaction, where the hydroxyacetophenone acts as the nucleophile, formaldehyde as the electrophile, and morpholine as the amine component. The reaction conditions often involve the use of an acid catalyst and a solvent such as ethanol or methanol .
Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinomethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and morpholinomethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or activation of specific biological pathways, depending on the target . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-bis(morpholinomethyl)phenyl)ethanone can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the morpholinomethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
Morpholine derivatives: Compounds like morpholine itself or N-methylmorpholine have different reactivity profiles and biological activities due to the absence of the phenyl and ethanone groups.
Other Mannich bases: Compounds synthesized through Mannich reactions with different amines or aldehydes can have varying properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C18H26N2O4/c1-14(21)15-10-16(12-19-2-6-23-7-3-19)18(22)17(11-15)13-20-4-8-24-9-5-20/h10-11,22H,2-9,12-13H2,1H3 |
InChI Key |
YXKZSXVUDMSWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)



![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)






